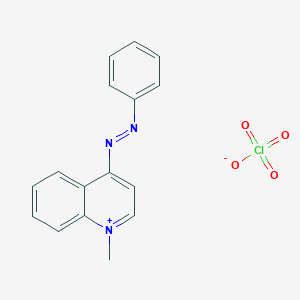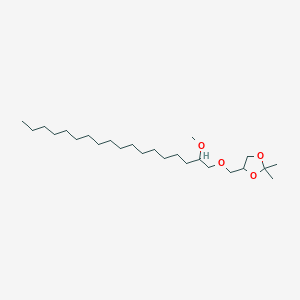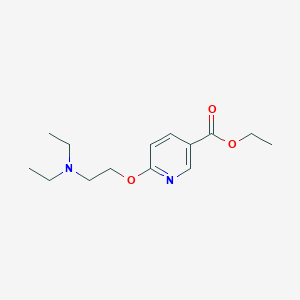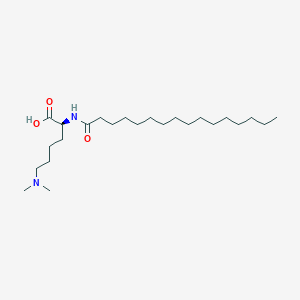
N6,N6-Dimethyl-N2-palmitoyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6,N6-Dimethyl-N2-palmitoyl-L-lysine, also known as palmitoyl-lysine methyl ester (PLME), is an amino acid derivative that has been studied for its potential therapeutic applications. This compound is synthesized through a multi-step process, and has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of PLME is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and other microorganisms. This disrupts their ability to function and replicate, leading to their eventual death.
生化和生理效应
PLME has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, PLME has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for conditions such as arthritis.
实验室实验的优点和局限性
PLME has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, its effectiveness as an antimicrobial agent may be limited by its narrow spectrum of activity.
未来方向
There are several future directions for research on PLME. One potential area of study is the development of new synthetic methods for PLME that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of PLME, and to determine its potential applications in the treatment of various diseases and conditions. Finally, there is a need for further studies to determine the potential side effects and toxicity of PLME, in order to ensure its safety for use in humans.
合成方法
PLME is synthesized through a multi-step process that involves the reaction of L-lysine with palmitoyl chloride and then with methyl iodide. The resulting compound is then purified through a series of chromatography steps to yield pure PLME.
科学研究应用
PLME has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have antimicrobial properties, and has been studied as a potential alternative to traditional antibiotics. Additionally, PLME has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for inflammatory conditions such as arthritis.
属性
CAS 编号 |
17196-53-1 |
|---|---|
产品名称 |
N6,N6-Dimethyl-N2-palmitoyl-L-lysine |
分子式 |
C24H48N2O3 |
分子量 |
412.6 g/mol |
IUPAC 名称 |
(2S)-6-(dimethylamino)-2-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C24H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)25-22(24(28)29)19-17-18-21-26(2)3/h22H,4-21H2,1-3H3,(H,25,27)(H,28,29)/t22-/m0/s1 |
InChI 键 |
GWDTVVIWAYRGHH-QFIPXVFZSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN(C)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |
其他 CAS 编号 |
17196-53-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



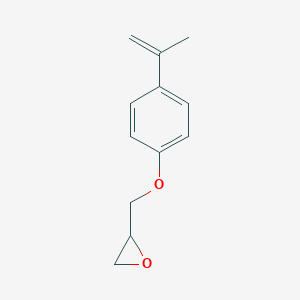
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
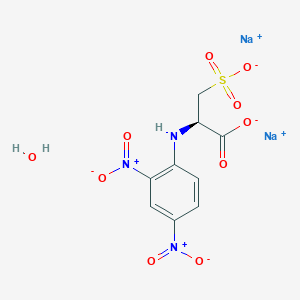
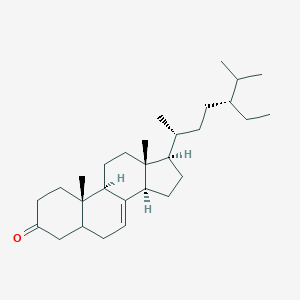
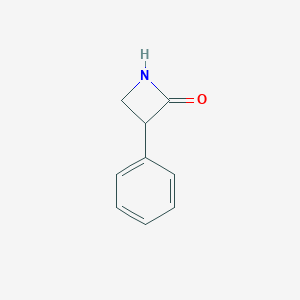
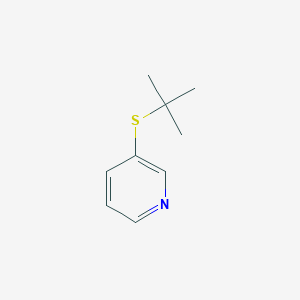
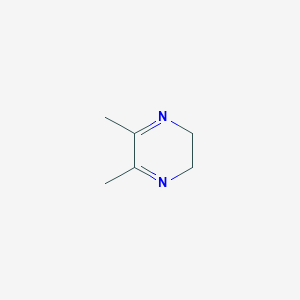
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
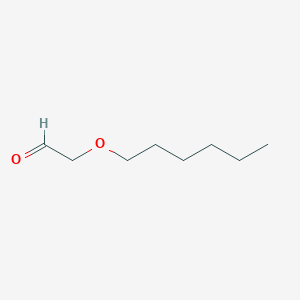
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
